1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
CAS No.: 10080-05-4
Cat. No.: VC21149293
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10080-05-4 |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19) |
| Standard InChI Key | NIMGDPRCIUIRNT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
| Canonical SMILES | C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structure
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is an organic compound characterized by a urea linkage connecting a cyclohexyl group to a p-sulfamoylphenethyl moiety. The compound features several functional groups that contribute to its chemical behavior and applications.
Identification Parameters
The compound can be identified through several standard parameters as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 10080-05-4 |
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 325.43 g/mol |
| IUPAC Name | 1-[2-(4-sulfamoylphenyl)ethyl]-3-cyclohexylurea |
| Alternative Names | 4-[2-[(Cyclohexylcarbamoyl)amino]ethyl]benzenesulfonamide; Glipizide EP Impurity H |
The molecular structure consists of a cyclohexyl ring connected to a urea group, which in turn links to a phenethyl group bearing a sulfamoyl substituent at the para position .
Structural Features
The compound contains several functional groups that define its reactivity profile:
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Urea linkage (-NH-CO-NH-): Provides hydrogen bonding capabilities
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Cyclohexyl ring: Contributes to the lipophilic character
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Sulfamoyl group (-SO2NH2): Adds hydrophilicity and hydrogen bonding potential
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Phenethyl bridge: Offers conformational flexibility to the molecule
These structural elements collectively influence the compound's physical properties, solubility characteristics, and potential interactions with biological systems .
Physical Properties
Understanding the physical properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is essential for its handling, storage, and application in research and analytical contexts.
Physical State and Appearance
The compound exists as a white solid at standard temperature and pressure . Its crystalline nature contributes to its stability under normal storage conditions.
Thermal Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 203-208°C | |
| Decomposition Temperature | Data not fully established | |
| Boiling Point | Not applicable (decomposes before boiling) |
Solubility Profile
The compound demonstrates limited solubility in common organic solvents:
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Slightly soluble in DMSO (Dimethyl sulfoxide)
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Slightly soluble in Methanol
This solubility pattern reflects the compound's dual nature with both hydrophilic and lipophilic moieties, making it challenging to dissolve completely in either highly polar or non-polar solvents .
Synthesis and Preparation
The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea involves specific reaction pathways and precursors to obtain the desired structure with high purity.
Industrial Production
Applications and Uses
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea serves several important functions in pharmaceutical research and quality control.
Pharmaceutical Reference Standard
Analytical Characterization
Various analytical techniques are employed to characterize 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for identification and purity assessment.
Spectroscopic Analysis
While specific spectroscopic data is limited in the available literature, the compound can be characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H and 13C signal patterns
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as urea (C=O stretching), sulfamoyl (S=O stretching), and N-H bonds
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods are commonly employed for purity determination and quantitative analysis. The compound typically exhibits characteristic retention behavior on reverse-phase columns due to its mixed hydrophilic-lipophilic nature .
Relationship to Glipizide
Understanding the connection between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and Glipizide provides context for its significance in pharmaceutical quality control.
Structural Relationship
Structurally, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea represents a fragment of the Glipizide molecule, specifically lacking the pyrazine ring system. This structural relationship explains its occurrence as a synthetic by-product or degradation-related impurity .
Deuterated Analog
A deuterated version of the compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11, has been developed for specialized analytical applications.
Properties of the Deuterated Analog
| Parameter | Value |
|---|---|
| CAS Number | 1794979-66-0 |
| Molecular Formula | C15H12D11N3O3S |
| Molecular Weight | 336.49 g/mol |
| Deuteration | 11 deuterium atoms on the cyclohexyl ring |
The deuterated analog features identical chemical behavior to the non-deuterated compound but can be distinguished by mass spectrometry, making it valuable for analytical applications .
Applications of the Deuterated Analog
The deuterated version serves several important functions in analytical chemistry:
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Internal standard for quantitative mass spectrometric analysis
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Tracer in metabolic and pharmacokinetic studies
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Reference standard for method development and validation
Comparative Analysis with Related Compounds
Several structurally related urea derivatives share common features with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea but differ in specific substitution patterns.
Comparison with Similar Urea Derivatives
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 1-Cyclohexyl-3-phenyl-urea | 886-59-9 | C13H18N2O | Lacks sulfamoyl group and ethyl linker |
| 1-Cyclohexyl-3-(2-chloroethyl)urea | 13908-11-7 | C9H17ClN2O | Contains chloroethyl instead of sulfamoylphenethyl |
| 1-Cyclohexyl-3-(2-phenylethyl)urea | 70243-17-3 | C15H22N2O | Lacks sulfamoyl group |
| 1-Cyclohexyl-3-(3-pyridylmethyl)urea | 63668-33-7 | C13H19N3O | Contains pyridylmethyl instead of sulfamoylphenethyl |
These structural variations result in different physical properties, solubility profiles, and potential biological activities .
Research and Development Perspectives
Current and future research directions involving 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea focus on several areas of interest.
Analytical Method Development
Ongoing efforts aim to develop more sensitive and selective analytical methods for detecting and quantifying this impurity in pharmaceutical formulations. Advanced techniques such as LC-MS/MS and capillary electrophoresis are being investigated to improve detection limits and analytical performance .
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